(R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS No.: 75498-93-0
Cat. No.: VC0558515
Molecular Formula: C16H25N3O6
Molecular Weight: 355.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75498-93-0 |
|---|---|
| Molecular Formula | C16H25N3O6 |
| Molecular Weight | 355.39 |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)/t11-/m1/s1 |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
(R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a protected amino acid derivative with the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 75498-93-0 |
| Molecular Formula | C16H25N3O6 |
| Molecular Weight | 355.39 g/mol |
| Optical Configuration | R (D-configuration) |
The compound contains a D-histidine core structure with Boc protection groups at both the alpha-amino position and the imidazole nitrogen, providing orthogonal protection suitable for peptide synthesis applications .
Structural Features
The compound's structure comprises several key elements:
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A carboxylic acid group (-COOH) that remains unprotected for coupling reactions
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A tert-butoxycarbonyl (Boc) protected alpha-amino group
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An imidazole ring characteristic of histidine
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A second tert-butoxycarbonyl (Boc) group protecting the imidazole nitrogen
This dual protection strategy makes the compound particularly valuable in controlled peptide synthesis where sequential deprotection is required.
Nomenclature and Synonyms
Common Names and Identifiers
The compound is known by several names in scientific literature and commercial catalogs, which reflects its importance and widespread use:
| Name/Identifier | Description |
|---|---|
| BOC-D-HIS(BOC)-OH | Common abbreviated name |
| N,1-Bis-Boc-D-histidine | Systematic description of protection pattern |
| Nα,Nim-Bis-Boc-D-histidine benzene | Common name indicating benzene solvation state |
| 1,Nα-bis-tert-butoxycarbonyl-histidine | Alternative systematic name |
| N-ALPHA,N-IM-DI-T-BUTOXYCARBONYL-D-HISTIDINE | Expanded nomenclature |
| N,1-Bis[(1,1-dimethylethoxy)carbonyl]-D-histidine | IUPAC-based nomenclature |
| D-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]- | CAS index name |
The variety of names reflects both formal nomenclature systems and practical laboratory shorthand used by researchers in the field .
Physical and Chemical Properties
Physical Properties
The physical properties of (R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid are important for handling and application considerations:
| Property | Value |
|---|---|
| Physical State | Solid |
| Solubility | Soluble in organic solvents (DMF, DCM, DMSO) |
| Optical Rotation | Specific to D-configuration (negative) |
The compound is often found in a benzene solvate form in commercial preparations, which should be considered when handling the material .
Chemical Reactivity
As a protected amino acid, this compound exhibits several key chemical behaviors:
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The free carboxylic acid group remains reactive for peptide coupling
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Boc groups are acid-labile, allowing selective deprotection with TFA or HCl in organic solvents
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The compound is stable under basic conditions, making it compatible with Fmoc-based peptide synthesis strategies
| Parameter | Classification |
|---|---|
| GHS Symbols | GHS07, GHS08 |
| Signal Word | Danger |
| Hazard Statements | H315-H319-H372-H340-H350 |
| Precautionary Statements | P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P-P260-P264-P270-P314-P501 |
These classifications indicate that the compound may cause skin and eye irritation (H315, H319), may cause damage to organs through prolonged or repeated exposure (H372), may cause genetic defects (H340), and may cause cancer (H350) .
| Manufacturer | Product Description | Package Size | Price (USD) |
|---|---|---|---|
| Chem-Impex | Nα,Nim-Bis-Boc-D-histidine·benzene, ≥99%(NMR) | 1G | $75.38 |
| Biosynth Carbosynth | Boc-D-His(Boc)-OH benzene solvate | 1g | $114 |
| Activate Scientific | N,1-Bis-Boc-D-histidine 95% ee | 1g | $124 |
| Ambeed | Boc-D-His(Boc)-OH | 250mg | $29.00 |
| Chem-Impex | Nα,Nim-Bis-Boc-D-histidine·benzene, ≥99%(NMR) | 5G | $337.79 |
These pricing data indicate the compound's relative value in the specialty chemicals market .
Applications in Research and Industry
Peptide Synthesis Applications
The primary application of (R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is in peptide synthesis, where it serves several important functions:
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Incorporation of D-histidine residues in peptides for structure-activity relationship studies
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Preparation of bioactive peptides with enhanced stability due to D-amino acid incorporation
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Development of peptide-based pharmaceuticals where the D-configuration provides resistance to enzymatic degradation
The dual Boc protection strategy allows for selective deprotection in orthogonal peptide synthesis schemes.
Related Applications
Beyond direct peptide synthesis, this protected amino acid finds applications in:
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Medicinal chemistry research
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Development of enzyme inhibitors
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Preparation of chiral catalysts leveraging the histidine imidazole functionality
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Studies of amino acid metabolism and biochemistry
Distinguishing Features from Related Compounds
Comparison with Similar Protected Histidine Derivatives
It is important to distinguish (R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid from similar compounds that may appear in chemical databases:
| Compound | CAS Number | Molecular Weight | Key Difference |
|---|---|---|---|
| (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propionic acid | 393568-74-6 | 497.58 g/mol | Contains trityl (triphenylmethyl) protection on imidazole instead of Boc |
| (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | 65717-64-8 | 345.4 g/mol | Contains benzyl protection on imidazole instead of Boc |
| BOC-D-HIS(BOC)-OH (our target compound) | 75498-93-0 | 355.39 g/mol | Contains Boc protection on both alpha-amino and imidazole nitrogen |
These structural differences significantly affect the chemical behavior, particularly the conditions required for deprotection and the steric environment of the protected histidine .
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